molecular formula C15H27NO5S2 B14069585 Lipoamido-PEG2-CH2CH2COOH

Lipoamido-PEG2-CH2CH2COOH

Cat. No.: B14069585
M. Wt: 365.5 g/mol
InChI Key: ULIFIXQJLKWHFZ-UHFFFAOYSA-N
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Description

The lipoic acid contains two sulfur atoms connected by a disulfide bond, which can exist in various oxidation states. This compound is notable for its hydrophilic PEG linker, which enhances its water solubility.

Preparation Methods

Lipoamido-PEG2-CH2CH2COOH is synthesized through a series of chemical reactions involving the attachment of a lipoic acid group to a PEG linker. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond. The industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and consistency.

Chemical Reactions Analysis

Lipoamido-PEG2-CH2CH2COOH undergoes various chemical reactions, including:

    Oxidation and Reduction: The disulfide bond in the lipoic acid group can be reduced to form thiol groups or oxidized to form higher oxidation states.

    Substitution: The terminal carboxylic acid can react with primary amines to form amide bonds.

    Common Reagents and Conditions: Reagents such as EDC or HATU are commonly used to activate the carboxylic acid group for amide bond formation.

    Major Products: The primary products formed from these reactions include amide-linked derivatives of the original compound.

Scientific Research Applications

Lipoamido-PEG2-CH2CH2COOH has a wide range of scientific research applications, including:

    Chemistry: Used as a PEG linker in various chemical synthesis processes.

    Biology: Employed in the study of protein interactions and modifications due to its ability to form stable amide bonds with primary amines.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of new materials and nanotechnology.

Mechanism of Action

The mechanism of action of Lipoamido-PEG2-CH2CH2COOH involves its ability to form stable amide bonds with primary amines through its terminal carboxylic acid group. The lipoic acid group can undergo redox reactions, which can influence the compound’s reactivity and interactions with other molecules. The PEG linker enhances the compound’s solubility and stability, making it suitable for various applications.

Comparison with Similar Compounds

Lipoamido-PEG2-CH2CH2COOH is unique due to its combination of a lipoic acid group and a PEG linker. Similar compounds include:

    Lipoamido-PEG2-OH: A PEG-based linker with a hydroxyl group instead of a carboxylic acid.

    Lipoamido-PEGn-acid: Variants with different lengths of PEG linkers.

These similar compounds share some properties with this compound but differ in their functional groups and linker lengths, which can influence their specific applications and reactivity.

Properties

Molecular Formula

C15H27NO5S2

Molecular Weight

365.5 g/mol

IUPAC Name

3-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C15H27NO5S2/c17-14(4-2-1-3-13-6-12-22-23-13)16-7-9-21-11-10-20-8-5-15(18)19/h13H,1-12H2,(H,16,17)(H,18,19)

InChI Key

ULIFIXQJLKWHFZ-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCC(=O)O

Origin of Product

United States

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